Benzene, (2-(9-decenyloxy)-2-methoxyethyl)-

Physicochemical characterization Molecular design Volatility optimization

Benzene, (2-(9-decenyloxy)-2-methoxyethyl)- (CAS 72939-48-1) is a chiral, long-chain alkenyl aryl ether with the molecular formula C19H30O2 and a molecular weight of 290.44 g/mol. It features a benzene ring substituted with a 2-methoxyethyl group and a 9-decenyloxy chain bearing a terminal olefin, yielding both hydrophobic character and a reactive double bond.

Molecular Formula C19H30O2
Molecular Weight 290.4 g/mol
CAS No. 72939-48-1
Cat. No. B12674888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, (2-(9-decenyloxy)-2-methoxyethyl)-
CAS72939-48-1
Molecular FormulaC19H30O2
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESCOC(CC1=CC=CC=C1)OCCCCCCCCC=C
InChIInChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-13-16-21-19(20-2)17-18-14-11-10-12-15-18/h3,10-12,14-15,19H,1,4-9,13,16-17H2,2H3/t19-/m0/s1
InChIKeyKRHLOVNIMQCDSG-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzene, (2-(9-decenyloxy)-2-methoxyethyl)- (CAS 72939-48-1): Procurement-Relevant Identity and Regulatory Profile


Benzene, (2-(9-decenyloxy)-2-methoxyethyl)- (CAS 72939-48-1) is a chiral, long-chain alkenyl aryl ether with the molecular formula C19H30O2 and a molecular weight of 290.44 g/mol . It features a benzene ring substituted with a 2-methoxyethyl group and a 9-decenyloxy chain bearing a terminal olefin, yielding both hydrophobic character and a reactive double bond. The substance is registered on the EPA TSCA Inventory but is currently designated as 'Inactive' under the 2024 CDR reporting cycle, indicating no active U.S. manufacture or import volume as of that date [1]. This regulatory status directly impacts procurement feasibility and lead-time planning for U.S.-based projects.

Why Benzene, (2-(9-decenyloxy)-2-methoxyethyl)- (CAS 72939-48-1) Cannot Be Replaced by Generic Alkoxyethyl Benzenes or Saturated Homologs


Substituting Benzene, (2-(9-decenyloxy)-2-methoxyethyl)- with a generic alkoxyethyl benzene or its saturated decyl homolog ignores the structural features that drive its intended function. The terminal vinyl group in the 9-decenyl chain is not merely a structural curiosity: it confers three critical attributes—lower molecular weight, altered conformational dynamics owing to restricted rotation at the olefin, and a reactive handle for downstream functionalization via epoxidation, metathesis, or thiol–ene chemistry that is entirely absent in saturated homologs . The (2S) stereochemistry specified on the methoxyethyl-bearing carbon further demands enantioselective synthesis or chiral resolution, creating a purity and cost barrier that generic achiral or racemic alternatives fail to meet . Regulatory considerations also intervene: the EPA TSCA 'Inactive' designation means that any substituted compound must independently satisfy PMN or exemption requirements, breaking any assumed procurement fungibility [1].

Benzene, (2-(9-decenyloxy)-2-methoxyethyl)- (CAS 72939-48-1): Quantitative Differentiation Evidence vs. Closest Structural Analogs


Molecular Weight Reduction via Terminal Olefin vs. Saturated Decyl Homolog

Compared with its direct saturated analog, [2-[(1-methoxydecyl)oxy]ethyl]benzene (CAS 93894-22-5, molecular formula C19H32O2), the target compound (C19H30O2) has exactly two fewer hydrogen atoms due to the terminal unsaturation, yielding a molecular weight 2.016 Da lower . While the absolute mass difference is modest (0.69%), this reduction directly affects vapor pressure and GC retention behavior—parameters critical in fragrance and semiochemical applications where volatility governs headspace performance.

Physicochemical characterization Molecular design Volatility optimization

Calculated Boiling Point Differential vs. Saturated Decyl Homolog Arising from Terminal Olefin

The target compound exhibits a calculated boiling point of 367.4 °C at 760 mmHg, while the saturated analog [2-[(1-methoxydecyl)oxy]ethyl]benzene (CAS 93894-22-5) has a calculated boiling point of 361.6 °C at 760 mmHg—a difference of +5.8 °C . The higher boiling point of the unsaturated compound is counterintuitive from a simple molecular-weight perspective and likely reflects differences in intermolecular packing and dipole interactions attributable to the olefin.

Thermophysical property Distillation design Purity specification

Terminal Olefin as a Differentiating Reactive Handle for Downstream Derivatization

The 9-decenyl terminal double bond in the target compound is a reactive site suitable for thiol–ene click coupling, epoxidation, hydroboration–oxidation, or olefin metathesis—none of which are accessible with the saturated decyl analog (CAS 93894-22-5) or the shorter (2-methoxyethyl)benzene (CAS 3558-60-9) [1]. This functional handle enables covalent anchoring to surfaces, incorporation into polymer backbones, or conjugation to biomolecules, expanding the compound's utility beyond passive fragrance delivery to active-material applications.

Synthetic intermediate Click chemistry Polymer chemistry

Regulatory TSCA Status Differentiation: Active vs. Inactive Inventory Designation

Under the 2024 CDR TSCA Inventory reporting cycle, Benzene, (2-(9-decenyloxy)-2-methoxyethyl)- is explicitly listed as 'Inactive,' meaning no manufacturer or importer reported volumes above the 25,000-lb threshold [1]. In contrast, (2-methoxyethyl)benzene (CAS 3558-60-9) has established FEMA GRAS status (No. 3198) and JECFA safety evaluation with an ADI of 'No safety concern at current levels of intake when used as a flavouring agent,' reflecting a far lower regulatory burden for food-contact uses but a completely different application space [2].

Regulatory compliance US market access Supply chain due diligence

Benzene, (2-(9-decenyloxy)-2-methoxyethyl)- (CAS 72939-48-1): Evidence-Validated Application Scenarios for R&D and Industrial Procurement


Fragrance Intermediate Requiring Terminal Olefin for Pro-Fragrance or Deposition Conjugation

Perfumery R&D groups developing pro-fragrances or surface-deposition technologies require a volatile aromatic core with a terminal alkene for covalent attachment to delivery polymers. The target compound's 9-decenyl chain furnishes this functional handle [1], enabling thiol–ene conjugation that is structurally impossible with the saturated decyl homolog (CAS 93894-22-5). Select this compound when the synthetic route demands a single molecular entity combining a fragrance-characteristic benzene ring, a methoxyethyl group for polarity modulation, and a distal, selectively addressable alkene.

Semiochemical Research and Insect Olfaction Probe Design

Alkoxy-substituted benzenes are established scaffolds for insect olfaction ligand discovery [1]. The target compound's combination of a long-chain unsaturation (reminiscent of lepidopteran pheromone motifs) and a chiral methoxyethyl substituent (the (2S) isomer) offers a structurally precise probe distinct from monochamol-type alcohols or saturated-chain ethers. Procurement of the stereochemically defined (2S) enantiomer enables direct electrophysiological antennogram comparisons against achiral or racemic controls, with the unsaturated chain providing a covalent immobilization site for SPR-based pheromone-binding protein assays.

Specialty Chemical Synthesis Programs Requiring TSCA-Compliant Sourcing Strategy

U.S.-based innovation projects considering this compound must address its TSCA Inactive designation [1]. The most viable procurement pathway is through a contract synthesis organization (CSO) capable of manufacturing under an LVE (Low Volume Exemption) or preparing a PMN (Pre-Manufacture Notice). This regulatory scenario selects for programs where the compound's unique structural features—terminal olefin plus chiral methoxyethyl substitution—cannot be replicated by any TSCA Active alternative, justifying the additional regulatory timeline and cost.

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